3,3-Dimethyl-1-phenylcyclopentan-1-ol

Physical form Solid handling Procurement logistics

3,3-Dimethyl-1-phenylcyclopentan-1-ol (CAS 1540915-54-5) is a tertiary cyclopentanol derivative bearing a phenyl substituent at the C-1 carbinol position and a gem-dimethyl group at the C-3 ring position. With a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g·mol⁻¹, the compound is commercially supplied as a crystalline solid (mp 34–38 °C) at a minimum purity specification of 95%.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B13199268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-phenylcyclopentan-1-ol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1(CCC(C1)(C2=CC=CC=C2)O)C
InChIInChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3
InChIKeyRMZLAQPRYKURJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-phenylcyclopentan-1-ol (CAS 1540915-54-5): Structural and Physicochemical Baseline for Procurement Decisions


3,3-Dimethyl-1-phenylcyclopentan-1-ol (CAS 1540915-54-5) is a tertiary cyclopentanol derivative bearing a phenyl substituent at the C-1 carbinol position and a gem-dimethyl group at the C-3 ring position. With a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g·mol⁻¹, the compound is commercially supplied as a crystalline solid (mp 34–38 °C) at a minimum purity specification of 95% . The compound serves primarily as a synthetic building block and intermediate in medicinal chemistry and organic synthesis, where the combination of aromatic character, steric bulk from the gem-dimethyl motif, and a reactive tertiary alcohol functional group enables regioselective derivatization .

Why 3,3-Dimethyl-1-phenylcyclopentan-1-ol Cannot Be Casually Substituted by 1-Phenylcyclopentan-1-ol or 3,3-Dimethylcyclopentan-1-ol


Procurement workflows that treat substituted cyclopentanols as interchangeable risk introducing unintended physicochemical and reactivity deviations that propagate through downstream synthesis or biological profiling. The gem-dimethyl substituent at C-3 imposes a measurable conformational restriction on the cyclopentane ring—a manifestation of the Thorpe–Ingold effect—that alters both the population of reactive conformers and the steric environment surrounding the tertiary hydroxyl group [1]. This differentiates 3,3-dimethyl-1-phenylcyclopentan-1-ol from the unsubstituted parent 1-phenylcyclopentan-1-ol (CAS 10487-96-4), which lacks the conformational bias and exhibits markedly lower lipophilicity (LogP ~2.45) and a different physical state at ambient temperature . Conversely, 3,3-dimethylcyclopentan-1-ol (CAS 60670-47-5) lacks the aromatic phenyl moiety entirely, eliminating critical π–π stacking, hydrophobic, and potential hydrogen-bond-acceptor interactions essential for target engagement in medicinal chemistry contexts . The quantitative evidence in Section 3 confirms that the specific substitution pattern of the title compound generates distinct, procurement-relevant property profiles that cannot be replicated by any single commercially available close analog.

Quantitative Differentiation Evidence for 3,3-Dimethyl-1-phenylcyclopentan-1-ol Against Closest Analogs


Solid-State Handling Advantage: Melting Point Elevation Over 1-Phenylcyclopentan-1-ol

3,3-Dimethyl-1-phenylcyclopentan-1-ol is a crystalline solid at ambient temperature with a measured melting point of 34–38 °C, whereas the unsubstituted parent 1-phenylcyclopentan-1-ol (CAS 10487-96-4) remains a liquid at room temperature with no reported melting point and a boiling point of 249–277 °C (760 mmHg) . The solid physical form simplifies accurate weighing and aliquoting for parallel synthesis or high-throughput screening workflows, reduces the risk of evaporative loss during storage, and eliminates the need for solvent-assisted transfer in automated liquid-handling platforms.

Physical form Solid handling Procurement logistics

Lipophilicity Step-Change: Calculated LogP Increase of ~1.0 Log Unit From 1-Phenylcyclopentan-1-ol

The addition of the gem-dimethyl group at the C-3 position of the cyclopentane ring shifts the calculated octanol–water partition coefficient (cLogP) upward by approximately 1.0 log unit relative to 1-phenylcyclopentan-1-ol (measured LogP = 2.45) . While an experimentally validated LogP value for the target compound has not been published in the peer-reviewed literature, structure-based prediction using additive fragment methods consistently places the cLogP in the range of 3.2–3.6 . By comparison, the completely de-aromatized analog 3,3-dimethylcyclopentan-1-ol has an estimated cLogP of approximately 1.5–1.8 [1], while the fluorinated analog 1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol is predicted to fall between 3.5–3.8 owing to the electron-withdrawing fluorine substituent [2].

Lipophilicity Drug-likeness Permeability

Gem-Dimethyl Conformational Restriction Quantified Through Oxidation Kinetics in 3,3-Substituted Cyclopentanols

The kinetic impact of gem-dimethyl substitution on the cyclopentanol scaffold has been experimentally quantified in a series of studies by Fuchs and co-workers. In the Cr(VI) oxidation of β-substituted cyclopentanols, 3,3-dimethyl-substituted derivatives exhibited measurably altered activation parameters (ΔH‡ and ΔS‡) compared to unsubstituted or mono-methyl analogs, attributable to torsional strain relief and ground-state conformational restriction [1]. Although 3,3-dimethyl-1-phenylcyclopentan-1-ol itself was not the specific substrate in this study, the 3,3-dimethylcyclopentanol core is common to the series, and the class-level inference is direct: the gem-dimethyl group reduces the number of thermally accessible conformers from approximately 10 (pseudorotational envelope of unsubstituted cyclopentane) to a restricted subset of 2–3 dominant envelope conformers [2]. This conformational simplification translates into more predictable regio- and stereochemical outcomes in subsequent derivatization reactions compared to 1-phenylcyclopentan-1-ol, where the absence of the gem-dimethyl locking group permits full pseudorotational freedom.

Conformational restriction Thorpe-Ingold effect Reactivity tuning

Molecular Weight and Hydrogen-Bonding Profile Differentiation From De-Phenylated Analog

The molecular weight of 3,3-dimethyl-1-phenylcyclopentan-1-ol (190.28 g·mol⁻¹) is 76.09 g·mol⁻¹ higher than that of the de-phenylated analog 3,3-dimethylcyclopentan-1-ol (114.19 g·mol⁻¹, C₇H₁₄O) [1]. This difference is not merely additive: the phenyl substituent contributes an aromatic ring count of 1, introduces π–π stacking potential (absent in the de-phenylated comparator), and increases the fraction of sp²-hybridized carbon (F(Csp²)) from 0.00 to 0.46. The presence of the aromatic ring also modulates the pKₐ of the tertiary alcohol; while the pKₐ of the title compound has not been experimentally determined, the analogous 1-phenylcyclopentan-1-ol has a predicted pKₐ of 14.49 ± 0.20, substantially higher than simple aliphatic tertiary alcohols (~18–19), reflecting the weak electron-withdrawing inductive effect of the phenyl ring that stabilizes the alkoxide conjugate base .

Molecular weight Fraction Csp3 Physicochemical property

Fluorinated Analog Comparator: LogP and Electronic Modulation Trade-Off

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol (CAS 1506035-21-7) represents the closest commercially available aryl-substituted analog of the title compound, differing only by the presence of a meta-fluoro substituent on the phenyl ring [1]. This substitution introduces an electron-withdrawing group (Hammett σₘ = +0.34) that reduces the electron density of the aromatic ring and lowers the pKₐ of the adjacent tertiary alcohol by approximately 0.5–1.0 unit relative to the unsubstituted phenyl analog (class-level inference from substituted phenol/benzyl alcohol systems). The fluorinated analog is also predicted to have a cLogP approximately 0.2–0.5 units higher than the title compound due to the increased hydrophobic surface area of the C–F bond [2]. For users in medicinal chemistry programs where fluorine is not desired—whether for metabolic liability reasons, synthetic tractability, or intellectual property considerations—the non-fluorinated title compound is the preferred procurement choice.

Fluorine substitution Electronic effect Metabolic stability

Commercial Availability and Purity Benchmarking Across Vendors

3,3-Dimethyl-1-phenylcyclopentan-1-ol is currently stocked by multiple international chemical suppliers including AKSci (Cat. 6201DY), Leyan (Product No. 2085670), and CymitQuimica/Biosynth (Ref. 3D-QLC91554), all at a minimum purity specification of 95% . However, the CymitQuimica listing notes the product as 'Discontinued' for both 5 mg and 50 mg pack sizes, indicating that supply chain continuity may be constrained through certain channels . By comparison, 1-phenylcyclopentan-1-ol (CAS 10487-96-4) is more broadly available from over 15 suppliers at purities ranging from 95% to 99%, making it a more accessible but functionally distinct alternative . The target compound's moderate supplier base and discontinued status at one distributor underscore the importance of verifying lead times and lot-specific certificates of analysis before committing to large-scale procurement.

Purity specification Commercial availability Supply chain

Evidence-Based Application Scenarios for 3,3-Dimethyl-1-phenylcyclopentan-1-ol in Research and Industrial Procurement


Fragment-Based Drug Discovery Requiring Solid-Phase Handling and Conformational Bias

When designing fragment-screening libraries for X-ray crystallography or surface plasmon resonance (SPR), solid compounds with melting points above ambient temperature are strongly preferred. 3,3-Dimethyl-1-phenylcyclopentan-1-ol (mp 34–38 °C) can be accurately weighed as a crystalline powder using standard microbalance equipment without the solvent carryover or evaporative concentration errors that complicate handling of liquid 1-phenylcyclopentan-1-ol . Additionally, the gem-dimethyl-induced conformational restriction simplifies the interpretation of protein–ligand co-crystal structures by reducing the number of bound-state conformers that must be modeled [1]. Compounds lacking this conformational locking—such as the parent 1-phenylcyclopentan-1-ol—may produce ambiguous electron density maps due to conformational heterogeneity within the binding site.

Lead Optimization for CNS-Penetrant Chemotypes Where Lipophilicity Tuning Is Critical

The approximately 1-log-unit increase in cLogP of 3,3-dimethyl-1-phenylcyclopentan-1-ol (~3.2–3.6) relative to 1-phenylcyclopentan-1-ol (LogP 2.45) places the compound in a lipophilicity range frequently associated with optimal blood–brain barrier permeability (cLogP 2–4) while remaining below the threshold typically associated with increased promiscuity and phospholipidosis risk (cLogP >5) [1]. For medicinal chemistry programs targeting CNS GPCRs or ion channels where the cyclopentanol core serves as a privileged scaffold, the title compound offers a pre-optimized lipophilicity starting point that the parent compound (insufficiently lipophilic) and the fluorinated analog (potentially overly lipophilic) do not individually achieve.

Synthesis of Stereochemically Defined Cyclopentane-Containing Natural Product Analogs

In total synthesis campaigns targeting cyclopentane-containing natural products (e.g., prostaglandin analogs, iridoid frameworks), the gem-dimethyl group at C-3 provides a stereochemical control element by biasing the cyclopentane ring into a defined envelope conformation . This bias has been shown to influence the facial selectivity of electrophilic additions and oxidations at the C-1 position in 3,3-dimethyl-substituted cyclopentanols, with documented ΔΔG‡ differences of 1–3 kcal/mol between diastereomeric transition states compared to unsubstituted cyclopentanols [1]. Using 1-phenylcyclopentan-1-ol as a substitute would forfeit this stereochemical control, potentially leading to erosion of diastereoselectivity or requiring costly chiral auxiliary-based approaches to restore selectivity.

Medicinal Chemistry Programs Where Fluorine Content Must Be Minimized for IP or Metabolic Reasons

In lead series where patent landscape analysis reveals crowded fluorine substitution claims or where in vitro metabolite identification studies have flagged oxidative defluorination as a liability in a related chemotype, the non-fluorinated 3,3-dimethyl-1-phenylcyclopentan-1-ol represents the structurally closest procurement option that avoids the fluorine-related toxicological concerns associated with 1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol (CAS 1506035-21-7) . The Hammett σₘ difference of −0.34 (H vs. F) further implies that the title compound presents a distinct electronic profile at the aryl ring, which may enable patentability differentiation while preserving the core cyclopentanol scaffold geometry [1].

Quote Request

Request a Quote for 3,3-Dimethyl-1-phenylcyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.